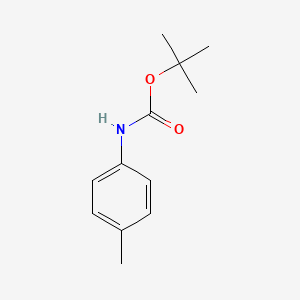

Tert-butyl p-tolylcarbamate

Description

BenchChem offers high-quality Tert-butyl p-tolylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl p-tolylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406851 | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-59-8 | |

| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tolyl-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl p-tolylcarbamate

CAS Number: 14618-59-8

This technical guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its spectroscopic characterization, and explores its applications, particularly as a building block in the synthesis of complex molecules.

Chemical and Physical Properties

Tert-butyl p-tolylcarbamate, also known as tert-butyl N-(4-methylphenyl)carbamate, is a carbamate derivative that serves as a key intermediate in various chemical syntheses. Its chemical structure features a p-tolyl group attached to a nitrogen atom which is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is of paramount importance in multi-step organic synthesis, allowing for the selective reaction of other functional groups within a molecule.

Table 1: Chemical and Physical Properties of Tert-butyl p-tolylcarbamate

| Property | Value |

| CAS Number | 14618-59-8 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 81-82 °C |

| Synonyms | Tert-butyl N-(4-methylphenyl)carbamate, 4-Me-Ph-NHBoc |

Synthesis of Tert-butyl p-tolylcarbamate

The synthesis of tert-butyl p-tolylcarbamate is typically achieved through the N-protection of p-toluidine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the acid-labile Boc protecting group onto an amine.

Experimental Protocol: Synthesis via N-Boc Protection

This protocol describes a general method for the synthesis of tert-butyl p-tolylcarbamate from p-toluidine and di-tert-butyl dicarbonate.

Materials:

-

p-Toluidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (NEt₃) or another suitable base (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents). If desired, a base such as triethylamine (1.2 equivalents) can be added to facilitate the reaction, although it is often not strictly necessary.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting p-toluidine is consumed. This typically takes several hours to overnight.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude tert-butyl p-tolylcarbamate can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel to afford the pure product as a white solid.

In-Depth Technical Guide to Tert-butyl p-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis and drug development.

Core Chemical Properties

Tert-butyl p-tolylcarbamate is a carbamate derivative characterized by a tert-butyl protecting group on the nitrogen atom of p-toluidine. This compound is of significant interest in medicinal chemistry and organic synthesis due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various conditions and its facile removal under acidic conditions.

Table 1: Physicochemical Properties of Tert-butyl p-tolylcarbamate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 207.27 g/mol | [1][2][3][4] |

| CAS Number | 14618-59-8 | [1][2][3][4] |

| Melting Point | 81-82 °C | [5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [6] |

Spectroscopic Data

The structural elucidation of tert-butyl p-tolylcarbamate is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Tert-butyl p-tolylcarbamate

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8Hz, 2H), 7.08 (d, J = 8Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72 | [5] |

| Infrared (IR) | Data not available for the p-tolyl derivative. General carbamate stretches are expected. | |

| Mass Spectrometry (MS) | Data not available for the p-tolyl derivative. |

Experimental Protocols

Synthesis of Tert-butyl p-tolylcarbamate

A common and efficient method for the synthesis of tert-butyl p-tolylcarbamate involves the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc₂O).

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve p-toluidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Boc Anhydride: To the stirred solution of p-toluidine, add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (p-toluidine) is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted p-toluidine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude tert-butyl p-tolylcarbamate.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a white to off-white solid.

General Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Stability

The chemical behavior of tert-butyl p-tolylcarbamate is largely dictated by the tert-butoxycarbonyl (Boc) protecting group.

-

Acid Sensitivity: The Boc group is labile under acidic conditions.[7][8] Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will cleave the carbamate to yield p-toluidine, carbon dioxide, and isobutylene.[7]

-

Base Stability: The compound is generally stable to a wide range of basic conditions.[7]

-

Thermal Stability: Carbamates can be susceptible to thermal degradation at elevated temperatures, which may lead to the cleavage of the Boc group.[7] Specific thermal stability data for tert-butyl p-tolylcarbamate is not widely available.

The reactivity of the Boc-protected amine allows for selective functionalization at other positions of the molecule, making it a valuable intermediate in multi-step syntheses.

References

- 1. americanelements.com [americanelements.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. tert-butyl p-tolylcarbamate – Biotuva Life Sciences [biotuva.com]

- 5. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl p-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis. The guide details a high-yield synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound.

Synthesis

The preparation of tert-butyl p-tolylcarbamate is commonly achieved through the reaction of a p-tolyl precursor with a tert-butoxycarbonyl (Boc) protecting group source. A highly efficient method involves the reaction of p-toluidine with di-tert-butyl dicarbonate. This approach is favored for its high yield and straightforward procedure.

Reaction Scheme:

p-Toluidine reacts with Di-tert-butyl dicarbonate to yield tert-butyl p-tolylcarbamate.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Reactant 1 | p-Toluidine | |

| Reactant 2 | Di-tert-butyl dicarbonate ((Boc)₂O) | |

| Product | tert-butyl p-tolylcarbamate | [1] |

| Appearance | White Solid | [1] |

| Yield | 98% | [1] |

| Melting Point | 81-82 °C | [1] |

Synthesis Workflow Diagram

Caption: Synthetic workflow for tert-butyl p-tolylcarbamate.

Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for Boc protection of anilines.

-

Reaction Setup: To a solution of p-toluidine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure tert-butyl p-tolylcarbamate.

Characterization

The structural confirmation and purity assessment of the synthesized tert-butyl p-tolylcarbamate are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with melting point determination.

Physicochemical and Mass Spectrometry Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |

| Molecular Weight | 207.27 g/mol | [4] |

| Appearance | White Solid | [1] |

| Melting Point | 81-82 °C | [1] |

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 7.25 | Doublet | 8 | 2H | Ar-H | [1] |

| 7.08 | Doublet | 8 | 2H | Ar-H | [1] |

| 6.42 | Broad Singlet | - | 1H | N-H | [1] |

| 2.29 | Singlet | - | 3H | Ar-CH ₃ | [1] |

| 1.51 | Singlet | - | 9H | -C(CH ₃)₃ | [1] |

| (Spectrum acquired in CDCl₃ at 400 MHz) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 152.90 | C=O (Carbamate) | [1] |

| 135.71 | Ar-C | [1] |

| 132.53 | Ar-C | [1] |

| 129.66 | Ar-C H | [1] |

| 80.30 | -C (CH₃)₃ | [1] |

| 28.35 | -C(C H₃)₃ | [1] |

| 20.72 | Ar-C H₃ | [1] |

| (Spectrum acquired in CDCl₃ at 100 MHz) |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amine (Carbamate) |

| ~2950-3000 | C-H Stretch | sp³ C-H (Alkyl) |

| ~3030-3100 | C-H Stretch | sp² C-H (Aromatic) |

| ~1700-1730 | C=O Stretch | Carbonyl (Carbamate) |

| ~1500-1550 | N-H Bend | Secondary Amine (Carbamate) |

| ~1200-1300 | C-N Stretch | Amine |

| ~1150-1250 | C-O Stretch | Ester |

Characterization Workflow Diagram

References

An In-depth Technical Guide to Tert-butyl p-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its context within medicinal chemistry. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Identity

-

IUPAC Name: tert-butyl N-(4-methylphenyl)carbamate

-

Synonyms:

-

CAS Number: 14618-59-8[1]

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of tert-butyl N-(4-methylphenyl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | Vibrant Pharma Inc.[1] |

| Molecular Weight | 207.27 g/mol | Vibrant Pharma Inc.[1] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | 92-92.8 °C | ChemicalBook[3] |

| Boiling Point | 255.3 ± 19.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 13.87 ± 0.70 (Predicted) | ChemicalBook[3] |

| Storage Conditions | 2-8 °C, Sealed in dry environment | Vibrant Pharma Inc.[1], ChemicalBook[3] |

Synthesis of Tert-butyl N-(4-methylphenyl)carbamate

Experimental Protocol

Reaction:

p-Toluidine + Di-tert-butyl dicarbonate → tert-butyl N-(4-methylphenyl)carbamate

Materials:

-

p-Toluidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Catalyst: Add triethylamine (1.1 eq) and a catalytic amount of DMAP to the solution.

-

Addition of Boc₂O: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0-5 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl N-(4-methylphenyl)carbamate as a solid.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of tert-butyl N-(4-methylphenyl)carbamate.

Applications in Drug Development and Medicinal Chemistry

Specific biological activities or signaling pathways directly associated with tert-butyl N-(4-methylphenyl)carbamate have not been extensively reported in publicly available literature. However, its structural motifs—the tert-butoxycarbonyl (Boc) protecting group and the p-tolyl group—are of significant interest in medicinal chemistry.

The carbamate functional group is a crucial structural element in numerous approved drugs and prodrugs. Carbamates are often employed as bioisosteres of amides and esters, offering improved chemical and metabolic stability. The Boc group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including peptides and other pharmaceuticals, due to its stability under various conditions and its facile removal under mild acidic conditions.

Given its structure, tert-butyl N-(4-methylphenyl)carbamate serves as a valuable intermediate in organic synthesis. It can be used to introduce a protected p-toluidine moiety into a larger molecule. The p-tolyl group can be a key pharmacophoric element or a scaffold for further chemical modification in the development of new therapeutic agents.

Logical Relationship Diagram for the Role of Carbamates

Caption: The role of the carbamate functional group in medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of Tert-butyl p-tolylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tert-butyl p-tolylcarbamate, a compound of interest in organic synthesis and drug development. This document collates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes spectroscopic analysis for its characterization.

Core Physical Properties

Tert-butyl p-tolylcarbamate, also known as Tert-butyl N-(4-methylphenyl)carbamate, is a white to off-white solid at room temperature. Its core physical properties are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Melting Point | 85 - 89 °C | [1][2][3] |

| Boiling Point (Predicted) | 255.3 ± 19.0 °C at 760 Torr | [1][2][3] |

| Density (Predicted) | 1.064 ± 0.06 g/cm³ at 20 °C | [1][2][3] |

| Appearance | Off-white to white solid | [1][2] |

| CAS Number | 14618-59-8 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Tert-butyl p-tolylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (Proton NMR):

-

A singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.5 ppm.

-

A singlet for the three protons of the methyl group on the tolyl ring will appear in the aromatic region, typically around 2.3 ppm.

-

The aromatic protons on the tolyl group will show characteristic splitting patterns in the range of 7.0-7.5 ppm.

-

A broad singlet for the N-H proton of the carbamate group is also expected, the chemical shift of which can be solvent-dependent.

¹³C NMR (Carbon NMR):

-

The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm.

-

The methyl carbon of the tolyl group will appear around 21 ppm.

-

Signals for the aromatic carbons will be observed in the 118-140 ppm region.

-

The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the downfield region, typically around 153 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in Tert-butyl p-tolylcarbamate. Key expected absorption bands include:

-

N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Carbonyl): A strong, sharp absorption band characteristic of the carbamate group, typically appearing around 1700-1730 cm⁻¹.

-

C-N Stretching: A moderate band in the region of 1200-1300 cm⁻¹.

-

C-O Stretching: A moderate band around 1160 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to the tolyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Tert-butyl p-tolylcarbamate, the molecular ion peak [M]⁺ would be observed at m/z 207. Common fragmentation patterns for tert-butyl carbamates include the loss of isobutylene (56 Da) and the entire tert-butoxycarbonyl group.

Experimental Protocols

Synthesis of Tert-butyl p-tolylcarbamate

A general and effective method for the synthesis of carbamates involves the reaction of an isocyanate with an alcohol. For Tert-butyl p-tolylcarbamate, a common route is the reaction of p-tolyl isocyanate with tert-butanol.

Materials:

-

p-Tolyl isocyanate

-

tert-Butanol

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Catalyst (optional, e.g., a tertiary amine like triethylamine)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolyl isocyanate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add an equimolar amount of tert-butanol dropwise at room temperature. The reaction is often exothermic.

-

If the reaction is slow, a catalytic amount of a tertiary amine can be added.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield Tert-butyl p-tolylcarbamate as a white solid.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of Tert-butyl p-tolylcarbamate

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of Tert-butyl p-tolylcarbamate to various solvents at room temperature and observing its dissolution. For quantitative determination, a gravimetric method can be employed.

Materials:

-

Tert-butyl p-tolylcarbamate

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, THF, Dichloromethane, Hexane)

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Prepare saturated solutions by adding an excess amount of Tert-butyl p-tolylcarbamate to a known volume of each solvent in separate vials.

-

Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and filter it to remove any suspended particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the container with the dried residue.

-

The solubility can then be calculated in g/100 mL or other desired units.

Safety and Handling

Tert-butyl p-tolylcarbamate is classified as harmful if swallowed (H302).[5] Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses or goggles.

-

Use chemical-resistant gloves.

-

A lab coat should be worn to protect clothing.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

Spectroscopic Profile of Tert-butyl p-tolylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl p-tolylcarbamate (also known as N-Boc-p-toluidine), a key intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

-

Chemical Name: Tert-butyl p-tolylcarbamate

-

Synonyms: N-Boc-p-toluidine, Tert-butyl N-(4-methylphenyl)carbamate

-

CAS Number: 14618-59-8

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

Spectroscopic Data

The structural elucidation of Tert-butyl p-tolylcarbamate relies on a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Tert-butyl p-tolylcarbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | Doublet (d) | 2H | Ar-H (ortho to NH) |

| 7.08 | Doublet (d) | 2H | Ar-H (meta to NH) |

| 6.42 (broad) | Singlet (s) | 1H | N-H |

| 2.29 | Singlet (s) | 3H | Ar-CH₃ |

| 1.51 | Singlet (s) | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl p-tolylcarbamate

| Chemical Shift (δ) ppm | Assignment |

| 152.90 | C=O (carbamate) |

| 135.71 | Ar-C (ipso to CH₃) |

| 132.53 | Ar-C (ipso to NH) |

| 129.66 | Ar-C-H |

| 80.30 | -C(CH₃)₃ |

| 28.35 | -C(CH₃)₃ |

| 20.72 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for Tert-butyl p-tolylcarbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| 3000-2850 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1600, ~1520 | Medium | C=C Stretch (aromatic) |

| ~1240, ~1160 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected key fragments for Tert-butyl p-tolylcarbamate are outlined below.

Table 4: Expected Mass Spectrometry Data for Tert-butyl p-tolylcarbamate

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 207 | Moderate | [M]⁺ (Molecular ion) |

| 151 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 107 | High | [p-toluidine]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: The sample of Tert-butyl p-tolylcarbamate was dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy (General Protocol)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid Tert-butyl p-tolylcarbamate sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS) (General Protocol)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Data Interpretation and Visualization

The spectroscopic data collectively provide a detailed structural confirmation of Tert-butyl p-tolylcarbamate. The relationship between the spectroscopic methods and the information they provide is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis for Tert-butyl p-tolylcarbamate.

Discovery and history of Tert-butyl p-tolylcarbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis and drug development. It covers the compound's historical context, detailed physicochemical properties, a standardized synthesis protocol, and its applications.

Introduction and Historical Context

Tert-butyl p-tolylcarbamate belongs to the class of N-Boc protected amines, which became indispensable in organic synthesis following the popularization of the tert-butoxycarbonyl (Boc) protecting group. While a definitive first synthesis of tert-butyl p-tolylcarbamate is not prominently documented, its development is intrinsically linked to the widespread adoption of Boc anhydride (di-tert-butyl dicarbonate) as a highly efficient reagent for the protection of amines. The stability of the Boc group under various conditions, coupled with its facile removal under acidic conditions, has made it a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals. The synthesis of tert-butyl p-tolylcarbamate is a straightforward example of the N-protection of an aniline derivative, p-toluidine.

Physicochemical Properties

The key physicochemical properties of tert-butyl p-tolylcarbamate are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Melting Point | 81-82°C |

| Appearance | White solid |

| CAS Number | 14618-59-8 |

Synthesis of Tert-butyl p-tolylcarbamate

The most common and efficient method for the synthesis of tert-butyl p-tolylcarbamate is the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc₂O). This reaction, a nucleophilic attack of the amine on the anhydride, is typically carried out in the presence of a base to neutralize the liberated tert-butoxycarboxylic acid.

Experimental Protocol

Materials:

-

p-Toluidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve p-toluidine (1.0 eq) in THF.

-

Add triethylamine (1.2 eq) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield tert-butyl p-tolylcarbamate as a white solid.

Synthesis Workflow

Spectroscopic Characterization

The structure of the synthesized tert-butyl p-tolylcarbamate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 7.25 (d, J = 8Hz, 2H) | δ 152.90 |

| δ 7.08 (d, J = 8Hz, 2H) | δ 135.71 |

| δ 6.42 (bs, 1H) | δ 132.53 |

| δ 2.29 (s, 3H) | δ 129.66 |

| δ 1.51 (s, 9H) | δ 80.30 |

| δ 28.35 | |

| δ 20.72 |

Note: Chemical shifts (δ) are reported in parts per million (ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl p-tolylcarbamate would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Applications in Drug Development and Organic Synthesis

Tert-butyl p-tolylcarbamate serves as a valuable intermediate in the synthesis of more complex molecules. The Boc-protected amine allows for various chemical transformations to be performed on the aromatic ring without affecting the amino group.

-

Cross-Coupling Reactions: The Boc-protected aniline can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

-

Intermediate for Pharmaceuticals: It can be a building block in the synthesis of pharmacologically active compounds where a substituted aniline moiety is required. The Boc group can be easily removed at a later stage of the synthesis to reveal the free amine for further functionalization.

Logical Relationship in Synthetic Applications

References

Reactivity of the Carbamate Group in Tert-butyl p-tolylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl p-tolylcarbamate is a molecule of significant interest in organic synthesis and medicinal chemistry. As a protected form of p-toluidine, its reactivity is dominated by the carbamate functional group, which serves as a crucial element in multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group offers a balance of stability under many reaction conditions and facile removal under specific, controlled protocols. This guide provides a comprehensive overview of the reactivity of the carbamate group in tert-butyl p-tolylcarbamate, focusing on key reactions, experimental procedures, and the directing effects of the carbamate moiety in electrophilic aromatic substitution. This document is intended to be a valuable resource for researchers and professionals involved in the design and execution of synthetic routes for novel therapeutics and other complex organic molecules.

Data Presentation

Spectroscopic Data

The following table summarizes the key spectroscopic data for tert-butyl p-tolylcarbamate and its meta isomer for comparative purposes.

| Compound | 1H NMR (400 MHz, CDCl3, δ ppm) | 13C NMR (100 MHz, CDCl3, δ ppm) |

| tert-butyl p-tolylcarbamate | 7.25 (d, J = 8Hz, 2H), 7.08 (d, J = 8Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H)[1] | 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72[1] |

| tert-butyl m-tolylcarbamate | 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H)[1] | 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40[1] |

Core Reactivity of the Carbamate Group

The reactivity of the carbamate group in tert-butyl p-tolylcarbamate is primarily centered around the cleavage of the Boc protecting group to liberate the free amine, p-toluidine. This deprotection is most commonly achieved under acidic conditions. The bulky tert-butyl group also influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Acid-Catalyzed Deprotection

The Boc group is notoriously labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically loses a proton to form isobutylene. This process is often rapid and can be achieved with a variety of acids.

Directing Effects in Electrophilic Aromatic Substitution

The N-tert-butoxycarbonyl group is an ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates for ortho and para attack. However, the bulky tert-butyl group can sterically hinder the ortho positions, often leading to a preference for the para product.

Quantitative data on the product distribution for electrophilic aromatic substitution reactions specifically on tert-butyl p-tolylcarbamate is not widely reported. However, for the analogous tert-butylbenzene, nitration yields a product distribution of 12% ortho, 8.5% meta, and 79.5% para, highlighting the strong para-directing effect and steric hindrance at the ortho position.[3]

Experimental Protocols

Synthesis of tert-butyl p-tolylcarbamate

General Procedure for N-Boc Protection of Amines: [1]

-

Reactants: A mixture of p-toluidine (1 mmol) and di-tert-butyl dicarbonate ((Boc)2O) (1 mmol).

-

Solvent: Glycerol (2.0 ml).

-

Procedure: The reaction mixture is vigorously stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the complete disappearance of the starting amine is observed.

-

Work-up: Upon completion, the reaction mixture is extracted with a mixture of petroleum ether/ethyl acetate (9:1). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.

-

Purification: The product is typically obtained in high purity without the need for recrystallization or column chromatography.

-

Yield: For tert-butyl p-tolylcarbamate, a yield of 98% has been reported under these conditions.[1]

Acid-Catalyzed Deprotection of tert-butyl p-tolylcarbamate

General Procedure for Boc Deprotection with Trifluoroacetic Acid (TFA):

-

Reactants: tert-butyl p-tolylcarbamate.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: The Boc-protected amine is dissolved in a mixture of TFA and DCM (typically 1:1 or 1:4 v/v) at room temperature. The reaction is usually complete within 1-2 hours.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. The organic layer is then washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated to yield the deprotected amine.

Mandatory Visualization

Multi-Step Synthesis Involving tert-butyl p-tolylcarbamate

The following diagram illustrates a potential multi-step synthesis where tert-butyl p-tolylcarbamate serves as a key intermediate for the synthesis of a more complex molecule. This workflow highlights the utility of the Boc protecting group in directing reactions and enabling selective transformations.

Caption: Synthetic workflow using tert-butyl p-tolylcarbamate.

Deprotection Mechanism of tert-butyl p-tolylcarbamate

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of the Boc group.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

References

An In-depth Technical Guide on the Solubility of Tert-butyl p-tolylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl p-tolylcarbamate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers detailed experimental protocols for determining its solubility, a framework for data presentation, and a discussion of the key factors influencing solubility.

Introduction

Tert-butyl p-tolylcarbamate, also known as N-Boc-p-toluidine, is a protected form of p-toluidine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, to temporarily mask the reactivity of the amine group. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, handling, and formulation in drug development processes. Proper solvent selection, guided by solubility data, is critical for optimizing reaction conditions, crystallization, and purification methods like chromatography.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Tert-butyl p-tolylcarbamate

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| e.g., Acetone | C₃H₆O | 25 | Data to be determined | Data to be determined | |

| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | Data to be determined | |

| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data to be determined | Data to be determined | |

| e.g., Hexane | C₆H₁₄ | 25 | Data to be determined | Data to be determined | |

| e.g., Methanol | CH₃OH | 25 | Data to be determined | Data to be determined | |

| e.g., Toluene | C₇H₈ | 25 | Data to be determined | Data to be determined | |

| e.g., Water | H₂O | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for both qualitative and quantitative determination of the solubility of tert-butyl p-tolylcarbamate.

3.1. Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in various solvents.

-

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

-

Materials:

-

Tert-butyl p-tolylcarbamate

-

A selection of organic solvents

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Spatula

-

-

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of tert-butyl p-tolylcarbamate into a test tube.[1]

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.[1]

-

Vortex the mixture vigorously for 1-2 minutes.[1]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the solid does not completely dissolve, add another measured volume of the solvent and repeat the vortexing and observation steps.[1]

-

Record the observations for each solvent.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Objective: To determine the precise concentration of a saturated solution of tert-butyl p-tolylcarbamate in a given solvent.

-

Materials:

-

Tert-butyl p-tolylcarbamate

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of tert-butyl p-tolylcarbamate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the concentration of tert-butyl p-tolylcarbamate in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

-

Factors Influencing Solubility

The solubility of tert-butyl p-tolylcarbamate is governed by several factors related to its molecular structure and the properties of the solvent.

-

Polarity: The principle of "like dissolves like" is a key determinant of solubility.[2] Tert-butyl p-tolylcarbamate has both nonpolar (tolyl and tert-butyl groups) and polar (carbamate group) features. Therefore, it is expected to have good solubility in solvents of intermediate polarity and lower solubility in highly polar (e.g., water) or very nonpolar (e.g., hexane) solvents.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[2] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[2]

-

Hydrogen Bonding: The carbamate group in tert-butyl p-tolylcarbamate can act as a hydrogen bond acceptor and, to a lesser extent, a donor. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

5.2. Factors Affecting Solubility

This diagram illustrates the key factors that influence the solubility of tert-butyl p-tolylcarbamate.

Caption: Key Factors Influencing Solubility.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl p-tolylcarbamate for Boc Protection of Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities, particularly anilines, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group, alternative reagents can offer advantages in specific synthetic contexts. This document provides detailed application notes and protocols for the use of tert-butyl p-tolylcarbamate as a reagent for the Boc protection of anilines.

While less conventional than (Boc)₂O, tert-butyl p-tolylcarbamate (tert-butyl N-(4-methylphenyl)carbamate, CAS 14618-59-8) presents a stable, crystalline solid that can serve as an alternative Boc-donating reagent.[1] These notes will cover its synthesis, proposed applications in aniline protection, and detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(4-methylphenyl)carbamate |

| Synonyms | tert-butyl p-tolylcarbamate |

| CAS Number | 14618-59-8 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8 °C |

Synthesis of Tert-butyl p-tolylcarbamate

A plausible and common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. In this case, tert-butyl p-tolylcarbamate can be synthesized from the reaction of p-tolyl isocyanate with tert-butanol.

Caption: Synthesis of tert-butyl p-tolylcarbamate.

Experimental Protocol: Synthesis of tert-butyl p-tolylcarbamate

Materials:

-

p-Tolyl isocyanate (1.0 eq)

-

tert-Butanol (1.1 eq)

-

Anhydrous Toluene

-

Pyridine (catalytic amount)

-

Anhydrous Magnesium Sulfate

-

Hexane

Procedure:

-

To a solution of p-tolyl isocyanate in anhydrous toluene, add a catalytic amount of pyridine.

-

Slowly add tert-butanol to the reaction mixture at room temperature.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to yield tert-butyl p-tolylcarbamate as a white solid.

Boc Protection of Anilines

Tert-butyl p-tolylcarbamate can be used as a source of the Boc group for the protection of anilines, particularly in cases where a solid, less reactive reagent is preferred over the liquid and highly reactive (Boc)₂O. The reaction likely proceeds via a transcarbamation mechanism, catalyzed by a suitable base.

Caption: Boc protection of anilines using tert-butyl p-tolylcarbamate.

Experimental Protocol: Boc Protection of Aniline

Materials:

-

Aniline (1.0 eq)

-

tert-Butyl p-tolylcarbamate (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the aniline in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of tert-butyl p-tolylcarbamate in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting aniline is consumed.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Illustrative Quantitative Data for Aniline Protection

Due to the limited availability of published data for this specific reagent, the following table provides illustrative data based on expected reactivity patterns for the Boc protection of various anilines.

| Aniline Substrate | Reaction Time (h) | Yield (%) |

| Aniline | 6 | 85 |

| 4-Nitroaniline | 4 | 92 |

| 4-Methoxyaniline | 8 | 78 |

| 2,6-Dimethylaniline | 12 | 65 |

Deprotection of Boc-Protected Anilines

The removal of the Boc group from the protected aniline is typically achieved under acidic conditions, regenerating the free aniline.

Caption: Acid-catalyzed deprotection of Boc-protected anilines.

Experimental Protocol: Deprotection of N-Boc-Aniline

Materials:

-

N-Boc-protected aniline (1.0 eq)

-

Trifluoroacetic acid (TFA, 10 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the N-Boc-protected aniline in DCM.

-

Add TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aniline.

Summary and Conclusion

Tert-butyl p-tolylcarbamate represents a potentially useful, solid alternative to (Boc)₂O for the Boc protection of anilines. While not a commonly cited reagent, its synthesis is straightforward, and its application in protecting group chemistry can be logically inferred from the principles of carbamate chemistry. The provided protocols are based on established methodologies for similar transformations and should serve as a valuable starting point for researchers exploring the use of this reagent. Further investigation is warranted to fully characterize its reactivity profile and scope in organic synthesis.

References

Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis

Introduction

The Boc group is typically introduced onto the amino group of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[1][2] This protecting group is stable under the basic conditions often used for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[2][3] This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups (often benzyl-based in Boc-SPPS) remain intact until the final cleavage step.[3]

Key Applications in Peptide Synthesis

-

Nα-Amino Group Protection: The primary role of the Boc group is the temporary protection of the N-terminal amino group of amino acids during peptide chain elongation.[4][5]

-

Hydrophobic Peptides: Boc-SPPS can be advantageous for the synthesis of hydrophobic peptides.[4][5]

-

Synthesis of Complex Peptides: The Boc strategy is well-established for the synthesis of a wide variety of peptides and small proteins.

Experimental Protocols

Protocol 1: General Boc-SPPS Workflow

This protocol outlines the fundamental steps of solid-phase peptide synthesis using Boc-protected amino acids.

Materials:

-

Boc-protected amino acids

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cleavage cocktail (e.g., HF or a high-TFA cocktail with scavengers)

-

Scavengers (e.g., dithiothreitol, anisole)

-

Di-tert-butyl ether or cold methyl-tert-butyl ether (MTBE)[6]

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[6]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Capping (Optional): Cap any unreacted sites on the resin using an acetylating agent.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to remove the Boc group.[3]

-

Wash the resin with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.[3]

-

Wash the resin with DCM and then DMF to prepare for the next coupling step.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid and coupling reagents in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., HF or a high-TFA cocktail with appropriate scavengers) for 1-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide from the filtrate by adding cold di-tert-butyl ether or MTBE.[6]

-

Isolate the crude peptide by centrifugation or filtration and purify using techniques such as HPLC.

-

Protocol 2: Boc Deprotection

This protocol details the specific step of removing the Boc protecting group.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., 0.5% dithioethane for tryptophan, cysteine, or methionine-containing peptides)[3]

Procedure:

-

Wash the peptide-resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM (containing scavengers if necessary) to the resin.[3]

-

Agitate the mixture for 1-2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 1 min) to remove residual TFA.

-

Proceed to the neutralization step.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA)[1] | Base-stable, stable to hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine)[1] | Acid-stable |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C)[1] | Acid-stable, base-stable |

Visualizations

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Caption: Chemical logic of Boc protection and deprotection of amines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

Applications of Tert-butyl p-tolylcarbamate in Medicinal Chemistry: A Detailed Guide

Introduction

Tert-butyl p-tolylcarbamate is a versatile chemical intermediate that plays a significant role in modern medicinal chemistry and drug development. As a derivative of p-toluidine, it incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This feature is central to its utility, allowing for the strategic masking and subsequent deprotection of the amine functionality under specific conditions. The Boc group's acid lability provides a reliable method for its removal, which is orthogonal to many other protecting group strategies, making it an invaluable tool in multi-step organic synthesis.

This document provides detailed application notes on the use of tert-butyl p-tolylcarbamate and its analogs as key building blocks in the synthesis of pharmaceutically relevant molecules, particularly in the formation of urea derivatives. It also includes comprehensive experimental protocols and quantitative data to support researchers and scientists in the field of drug discovery.

Application Notes

Intermediate for the Synthesis of Unsymmetrical Ureas

A primary application of tert-butyl p-tolylcarbamate is as a precursor or reactant in the synthesis of unsymmetrical ureas. Urea moieties are prevalent in a vast number of approved drugs and biologically active compounds due to their ability to form stable hydrogen bond interactions with protein targets. The synthesis of unsymmetrical ureas often requires the controlled reaction of an amine with an isocyanate or a phosgene equivalent.

Tert-butyl p-tolylcarbamate can be utilized in modern, metal-free synthetic routes to generate these valuable structures. For instance, it can be involved in oxidative cross-coupling reactions with other amines to form the urea linkage. This approach avoids the use of hazardous reagents like phosgene and provides a milder alternative for constructing complex molecules.[1]

Amine Protecting Group in Multi-Step Synthesis

The core utility of the tert-butyl carbamate group is its function as a protecting group for amines.[2] The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. However, it can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), liberating the free amine, carbon dioxide, and tert-butyl cation.[2] This controlled deprotection is a cornerstone of solid-phase peptide synthesis and solution-phase synthesis of complex drug candidates.[3][4]

The p-tolyl group can influence the electronic properties and solubility of the intermediate, while the fundamental reactivity of the Boc-protected amine remains the primary driver of its utility.

Precursor for Bioactive Amide Derivatives

While direct applications are more focused on urea synthesis, the foundational compound, tert-butyl carbamate, and its derivatives are extensively used to synthesize a wide range of bioactive amides. For example, tert-butyl 2-aminophenylcarbamate is a key intermediate in the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives that have demonstrated significant anti-inflammatory activity.[5] This highlights the broader utility of the tert-butyl carbamate scaffold in generating libraries of compounds for screening and lead optimization in drug discovery.

Quantitative Data

The following tables summarize quantitative data from studies involving the synthesis and biological evaluation of compounds derived from tert-butyl carbamate analogs.

Table 1: Synthesis Yields of Unsymmetrical Urea Derivatives [1]

| Product | Starting Amine | Yield (%) |

| 1-Propyl-3-(p-tolyl)urea | n-Propylamine | 58 |

| 1-Cyclopropyl-3-(p-tolyl)urea | Cyclopropylamine | 13 |

| 1-Cyclohexyl-3-(p-tolyl)urea | Cyclohexylamine | 44 |

| tert-butyl (1-(p-tolylcarbamoyl)piperidin-4-yl)carbamate | tert-butyl (1-aminopiperidin-4-yl)carbamate | 38 |

Data represents yields from a specific metal-free synthesis protocol involving an oxidative cross-coupling reaction.[1]

Table 2: In Vivo Anti-inflammatory Activity of Analogous Benzamido Phenylcarbamate Derivatives [5]

| Compound ID | Substituent | Time (h) | % Inhibition of Paw Edema |

| 4a | 4-Fluoro | 12 | 54.13 |

| 4c | 4-tert-Butyl | 12 | 45.21 |

| 4e | 3,5-Dinitro | 12 | 40.54 |

| 4f | Dodecanoyl | 12 | 41.59 |

| 4h | 2,4,5-Trimethoxy | 12 | 42.12 |

| 4i | 2-Bromoacetyl | 12 | 54.24 |

| Indomethacin (Standard) | - | 12 | 55.43 |

Note: These compounds were synthesized from tert-butyl 2-aminophenylcarbamate, demonstrating the utility of the tert-butyl carbamate scaffold in generating bioactive molecules.[5]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Ureas via Oxidative Cross-Coupling

This protocol describes a metal-free method for the synthesis of unsymmetrical ureas from a primary amine (e.g., p-toluidine, the precursor to tert-butyl p-tolylcarbamate) and another amine.

Materials:

-

p-Toluidine (or other primary aryl amine)

-

Secondary amine (e.g., tert-butyl piperidin-4-ylcarbamate)

-

Phenyliodine diacetate (PhI(OAc)₂)

-

Potassium phosphate (K₃PO₄)

-

1,2-Dichloroethane (DCE)

-

Petroleum ether

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the primary amine (1.0 equiv.), the secondary amine (2.0 equiv.), K₃PO₄ (2.0 equiv.), and PhI(OAc)₂ (2.0 equiv.).[1]

-

Add anhydrous 1,2-dichloroethane as the solvent.[1]

-

Stir the reaction mixture at 80 °C for 18 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 85:15 v/v petroleum ether/acetone) to yield the pure unsymmetrical urea derivative.[1]

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for Boc Group Deprotection

This protocol outlines the standard method for removing the Boc protecting group to liberate the free amine.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v).

-

Allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.[4]

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification may be performed if necessary.

Visualizations

Diagrams of Workflows and Logical Relationships

References

Standard Operating Procedure for Tert-butyl p-tolylcarbamate Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of tert-butyl p-tolylcarbamate. This compound is a valuable intermediate in organic synthesis, primarily utilized as a protecting group for the p-toluidine moiety in multi-step synthetic routes for pharmaceuticals and other bioactive molecules.

Data Presentation

Table 1: Synthesis of Tert-butyl p-tolylcarbamate - Reagents and Conditions

| Entry | Starting Material | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | p-Toluidine | Di-tert-butyl dicarbonate (Boc)₂O | Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temperature | 12 | >95 | Inferred from standard Boc protection protocols. |

| 2 | p-Tolyl isocyanate | tert-Butanol | Dichloromethane (DCM) | - | Room Temperature | 4 | ~98 | General reaction for carbamate formation. |

Table 2: Characterization Data for Tert-butyl p-tolylcarbamate

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | White solid |

| Melting Point | 81-82 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8 Hz, 2H), 7.08 (d, J = 8 Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72[1] |

| CAS Number | 14618-59-8[2][3] |

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl p-tolylcarbamate from p-Toluidine and Di-tert-butyl dicarbonate

This protocol describes the protection of the amino group of p-toluidine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

p-Toluidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add p-toluidine (1.0 eq.) and dissolve it in anhydrous THF.

-

Add triethylamine (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure tert-butyl p-tolylcarbamate as a white solid.